BFC1108

Apoptosis Bcl-2 Family Cancer Biology

Standard Bcl-2 inhibitors lose efficacy when target expression is high. BFC1108 solves this by converting Bcl-2 into a pro-apoptotic effector-its activity is potentiated by Bcl-2 overexpression. - Validated in TNBC xenograft & metastasis models (mouse) - No overt systemic toxicity in vivo - Ideal for drug-resistant, high-Bcl-2 cancer research

Molecular Formula C23H21ClN2O4
Molecular Weight 424.9 g/mol
Cat. No. B15564321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBFC1108
Molecular FormulaC23H21ClN2O4
Molecular Weight424.9 g/mol
Structural Identifiers
InChIInChI=1S/C23H21ClN2O4/c1-3-30-21-7-5-4-6-20(21)26-23(28)18-14-16(24)10-13-19(18)25-22(27)15-8-11-17(29-2)12-9-15/h4-14H,3H2,1-2H3,(H,25,27)(H,26,28)
InChIKeyKSBAFMQAXIHVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BFC1108: A Bcl-2 Functional Converter for Apoptosis Research


BFC1108 (CAS 692774-37-1) is a synthetic small molecule of the benzamide class that functions as a Bcl-2 functional converter rather than a conventional Bcl-2 inhibitor. The compound induces a conformational change in the anti-apoptotic protein Bcl-2, exposing its BH3 domain and converting it into a pro-apoptotic protein both in vitro and in vivo [1]. BFC1108 has demonstrated in vivo efficacy in suppressing triple-negative breast cancer xenograft growth and inhibiting breast cancer lung metastasis in mouse models with high Bcl-2 expression [1]. The compound is available for research use with purity specifications ranging from 97.29% to 98.50% across commercial vendors .

1
Bcl-2 functional conversion mechanism studies — BH3 domain exposure and pro-apoptotic switch
2
High-Bcl-2 expression cancer models — reported apoptosis pathway research fit
3
Distinct pharmacodynamics from Bcl-2 inhibitor class — functional conversion, not inhibition

BFC1108 vs. Bcl-2 Inhibitors: Key Mechanistic Differences


BFC1108 cannot be substituted with conventional Bcl-2 inhibitors such as ABT-737, ABT-263 (navitoclax), or venetoclax because it operates through a mechanistically distinct pathway: BFC1108 converts Bcl-2 from an anti-apoptotic to a pro-apoptotic protein rather than simply inhibiting Bcl-2 binding [1][2]. Consequently, the apoptotic effect of BFC1108 is potentiated—rather than inhibited—by Bcl-2 overexpression, a phenomenon opposite to that observed with conventional Bcl-2 inhibitors [1]. Additionally, BFC1108 is distinguished from the structurally related analog BFC1103 by distinct chemical structure (C23H21ClN2O4 vs. BFC1103 with different substitution pattern) and non-interchangeable in vivo validation profiles, with BFC1108 demonstrated to suppress both primary xenograft growth and lung metastasis in triple-negative breast cancer models [1][3].

BFC1108 (Functional Converter)
Bcl-2 Inhibitors (e.g., Venetoclax)
Induces BH3 domain exposure and conformational switch to pro-apoptotic effector
Blocks anti-apoptotic function without altering protein conformation
Apoptotic effect may be potentiated by Bcl-2 overexpression
Efficacy may be reduced under high Bcl-2 expression conditions
Mechanistic divergence means pharmacodynamic profiles may not transfer directly. Direct substitution without validation may shift experimental outcomes. Functional conversion research requires specific procurement review.

Quantitative Evidence for BFC1108 Differentiation


Cell Death Induction in TNBC Models vs. Venetoclax

BFC1108 functions as a Bcl-2 functional converter rather than a conventional Bcl-2 inhibitor, inducing a conformational change that exposes the BH3 domain of Bcl-2 and converts it into a pro-apoptotic protein [1]. In contrast, conventional inhibitors such as ABT-737 and venetoclax (ABT-199) function by binding to the BH3-binding groove of anti-apoptotic Bcl-2 family members to prevent sequestration of pro-apoptotic proteins, without converting Bcl-2 itself into a pro-apoptotic entity [2].

Cell Death Induction
Head-to-head
BFC1108: More substantial cell death across TNBC lines (HCC1187, BT549, MDA-MB-157, MDA-MB-468) vs. ABT-199 (Venetoclax) at 72-h treatment
Supports mechanism-specific cell-model endpoint review
Direct comparison; reported qualitative difference across tested TNBC panel
Apoptosis Bcl-2 Family Cancer Biology

Cytotoxicity Potentiated by Bcl-2 Overexpression

The apoptotic effect of BFC1108 is not inhibited, but rather potentiated, by Bcl-2 overexpression [1]. This stands in stark contrast to conventional Bcl-2 inhibitors, where Bcl-2 overexpression typically confers resistance. This unique property was experimentally demonstrated by showing that cells with higher Bcl-2 expression exhibit greater sensitivity to BFC1108-induced apoptosis, while Bcl-2 knockdown confers resistance to BFC1108 treatment [1].

Bcl-2 Overexpression Response
Class-level
Reported: Potentiated apoptosis under high Bcl-2 expression (MDA-MB-231, MCF-7, Jurkat engineered models). Opposite to inhibitor class response.
Supports Bcl-2 overexpression model-response context
Class-level inference; data to verify across additional models
Apoptosis Drug Resistance Bcl-2 Overexpression

In Vivo Suppression of Primary and Metastatic TNBC Tumors

BFC1108 suppresses the growth of triple-negative breast cancer xenografts with high Bcl-2 expression and inhibits breast cancer lung metastasis in mouse models [1]. The compound demonstrated statistically significant tumor growth inhibition in MDA-MB-231 xenograft models and near-complete suppression of lung metastatic nodules in experimental metastasis assays [1]. In vivo treatment with BFC1108 did not cause body weight loss, suggesting a favorable tolerability profile at effective doses [2].

In Vivo Tumor Suppression
Reported
Primary tumor growth reduced; lung metastasis suppressed in orthotopic MDA-MB-231/Bcl-2 xenograft model (NOD.SCID mice, 4-week)
Reported in vivo model-response context
Vehicle-controlled; p-value per study analysis; metastasis model used LMD231-Luc cells
Triple-Negative Breast Cancer Xenograft Model Metastasis

Physicochemical Purity and Solubility Specifications for Research Procurement

BFC1108 is commercially available with high purity specifications that meet or exceed typical research-grade thresholds. Vendor-reported purity ranges from 97.29% to 98.50% . The compound demonstrates DMSO solubility of 100 mg/mL (235.36 mM with sonication), enabling preparation of high-concentration stock solutions for in vitro experiments . For in vivo applications, clear solution formulations at ≥5 mg/mL (11.77 mM) have been validated using 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline, providing a reproducible vehicle for animal studies .

Compound Procurement Quality Control Solubility

Recommended Research Applications for BFC1108


Bcl-2 Functional Conversion Mechanism Studies

BFC1108 is the optimal research tool for studies requiring a Bcl-2 functional converter rather than an inhibitor. The compound's unique property of converting Bcl-2 into a pro-apoptotic protein through conformational change enables investigation of BH3 domain exposure-dependent apoptosis mechanisms [1]. Critically, the potentiation of apoptotic effect by Bcl-2 overexpression—opposite to conventional inhibitors—makes BFC1108 particularly valuable for studying high Bcl-2-expressing cancer models that would otherwise demonstrate intrinsic resistance to inhibitor-class compounds [1].

Bcl-2-Overexpressing and Drug-Resistant Cancer Models

BFC1108 is validated for in vivo studies of triple-negative breast cancer tumor growth and metastatic progression. The compound has demonstrated significant suppression of MDA-MB-231 xenograft growth and near-complete inhibition of experimental lung metastasis in mouse models [1][2]. The availability of validated in vivo formulation protocols (≥5 mg/mL in 10% DMSO/40% PEG300/5% Tween-80/45% saline) supports reproducible animal studies . This application scenario is particularly relevant given the unmet need for effective agents in metastatic TNBC, where five-year survival drops to approximately 12% [3].

Anti-Metastatic Therapy Evaluation in TNBC

BFC1108 serves as a representative functional converter for head-to-head comparative studies against Bcl-2 inhibitors (ABT-737, navitoclax, venetoclax). Such comparisons can elucidate differential mechanisms of apoptosis induction, off-target effects, and resistance profiles. The compound's well-characterized mechanism via Bcl-2 flexible loop domain (FLD) engagement, validated by microsecond-scale molecular dynamics simulations alongside BFC1103, provides a structural rationale for functional conversion [4]. These comparative studies are essential for delineating the therapeutic window and potential combinatorial strategies of functional converter versus inhibitor approaches.

In Vivo Xenograft Studies of Bcl-2-Dependent Tumor Growth

BFC1108 (5-chloro-N-(2-ethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide) belongs to the benzamide class and contains a characteristic chloro, ethoxyphenyl, and methoxybenzoyl substitution pattern [1]. This distinct chemical scaffold distinguishes it from BFC1103 and other analogs, making BFC1108 a valuable reference compound for structure-activity relationship (SAR) studies aimed at optimizing functional converter potency, solubility, and in vivo pharmacokinetic properties [4]. The high purity specifications (≥97.29%) and validated solubility data support reproducible SAR investigations .

Application
Selection Property
Validation Focus
Bcl-2 functional conversion mechanism studies
Functional conversion mechanism context
BH3 domain exposure and conformational change endpoints
Bcl-2-overexpressing cancer model studies
High-Bcl-2 expression model fit
Apoptosis endpoint in overexpression models
Metastatic TNBC model studies
Metastasis model-response context
Metastatic burden endpoint review
In vivo Bcl-2-dependent tumor growth studies
In vivo model-response context
Tumor growth endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for BFC1108

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.